molecular formula C11H21NO3 B126561 Ethyl 2-(heptanoylamino)acetate CAS No. 574010-47-2

Ethyl 2-(heptanoylamino)acetate

Cat. No.: B126561
CAS No.: 574010-47-2
M. Wt: 215.29 g/mol
InChI Key: NOUDHEXRRCCQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(heptanoylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its heptanoylamino group attached to an ethyl acetate backbone. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(heptanoylamino)acetate can be synthesized through a reaction between heptanoic acid and ethyl glycinate. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(heptanoylamino)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptanoic acid and ethyl glycinate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Heptanoic acid and ethyl glycinate.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(heptanoylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(heptanoylamino)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its hydrolysis or other transformations. The pathways involved in its metabolism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 2-(heptanoylamino)acetate can be compared with other similar esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the heptanoylamino group, which imparts distinct chemical and physical properties.

List of Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various industrial applications.

    Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.

    Ethyl propionate: Another ester with applications in the food and fragrance industries.

Properties

IUPAC Name

ethyl 2-(heptanoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-5-6-7-8-10(13)12-9-11(14)15-4-2/h3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDHEXRRCCQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.